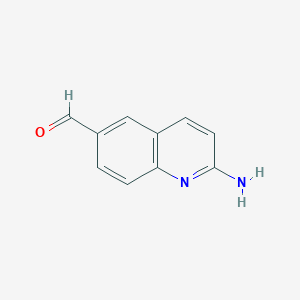

2-aminoquinoline-6-carbaldehyde

説明

2-aminoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.18 . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved from 6-IODOQUINOLIN-2-AMINE and carbon monoxide . Other methods for synthesizing similar compounds involve reactions such as Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches . These methods can provide information about the geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound can include Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 382.5±22.0 °C (Predicted), a density of 1.317±0.06 g/cm3 (Predicted), and a pKa of 5.77±0.43 (Predicted) .科学的研究の応用

- Applications :

Medicinal Chemistry and Drug Discovery

Biological Activities and Pharmacology

作用機序

Target of Action

2-Aminoquinoline-6-carbaldehyde, a derivative of quinoline, has been recognized for its broad spectrum of bioactivity . Quinoline and its derivatives have been used as a core template in drug design due to their substantial efficacies

Mode of Action

It’s known that quinoline derivatives interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bioactivity . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Quinoline derivatives are known to have a broad spectrum of bioactivity, suggesting that they may have diverse molecular and cellular effects

将来の方向性

Quinoline derivatives, including 2-aminoquinoline-6-carbaldehyde, have potential applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, future research could focus on exploring these potential applications further and developing new structural prototypes with more effective biological activity .

特性

IUPAC Name |

2-aminoquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVFLCGWKIQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)

![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)